- Preparation of 2,4-dichlorobenzaldehyde, China, , ,

Cas no 94-99-5 (2,4-Dichlorobenzyl chloride)

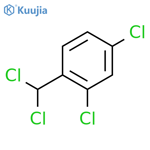

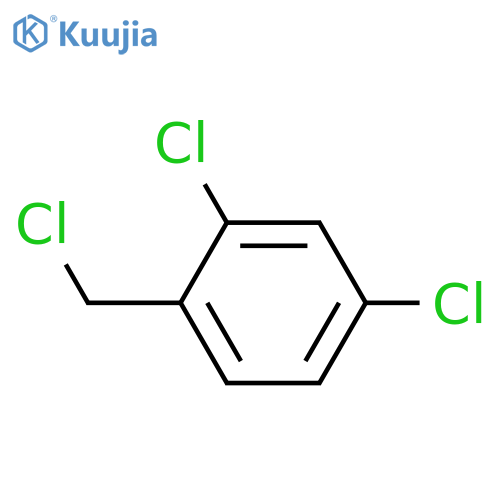

2,4-ジクロロベンジルクロライドは、有機合成において重要な中間体として広く利用される化合物です。化学式C7H5Cl3で表され、ベンゼン環に2つの塩素原子とクロロメチル基が結合した構造を持ちます。高い反応性を有し、特に農薬や医薬品の原料としての応用が注目されています。本製品の特長として、高純度(99%以上)で安定性に優れ、厳格な品質管理によりバッチ間のばらつきが少ない点が挙げられます。また、適切な保管条件下で長期保存が可能であり、各種求核置換反応やグリニャール試薬の合成において優れた反応性を示します。取扱いには適切な防護具の着用が必要です。

2,4-Dichlorobenzyl chloride structure

商品名:2,4-Dichlorobenzyl chloride

2,4-Dichlorobenzyl chloride 化学的及び物理的性質

名前と識別子

-

- 2,4-Dichloro-1-(chloromethyl)benzene

- alpha,2,4-Trichlorotoluene

- Benzene,2,4-dichloro-1-(chloromethyl)-

- 2,4-Dichlorobenzyl chloride

- a.2.4-Trichlorotoluene

- α,2,4-Trichlorotoluene

- 2,4-Dichlorobenzoylchloride

- 2,4-二氯氯苄

- 2,4-dichlorobenzylchloride

- Benzene, 2,4-dichloro-1-(chloromethyl)-

- 2,4-Dichloro-1-chloromethyl-benzene

- alpha2,4-Trichlorotoluene

- 2,4-DCBC

- A,2,4-TRICHLOROTOLUENE

- Toluene, .alpha.2,4-trichloro-

- IRSVDHPYXFLLDS-UHFFFAOYSA-N

- 85E96P2S3S

- DICHLOROBENZYL-2,4 CHLORIDE

- 1-(Chloromethyl)-2,4-dichlorobenzene

- Toluene,4-trichloro-

- PubChe

- 2,4-Dichloro-1-(chloromethyl)benzene (ACI)

- Toluene, α,2,4-trichloro- (7CI, 8CI)

- 1-Chloromethyl-2,4-dichlorobenzene

- 2,4,α-Trichlorotoluene

- NSC 406892

- p-Fluorotoluene

- 2,5-DICHLORO-4-Methyl-Pyridine;

-

- MDL: MFCD00000895

- インチ: 1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2

- InChIKey: IRSVDHPYXFLLDS-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(Cl)C(CCl)=CC=1

- BRN: 387220

計算された属性

- せいみつぶんしりょう: 193.94600

- どういたいしつりょう: 193.945683

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.407 g/mL at 25 °C(lit.)

- ゆうかいてん: −2.6 °C (lit.)

- ふってん: 248°C(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.576(lit.)

- PSA: 0.00000

- LogP: 3.73220

- ようかいせい: 未確定

- じょうきあつ: 0.0±0.5 mmHg at 25°C

2,4-Dichlorobenzyl chloride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H290-H314

- 警告文: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501

- 危険物輸送番号:UN 3265 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34-37

- セキュリティの説明: S26-S36/37/39-S45-S61-S60

- 福カードFコード:19

-

危険物標識:

- 包装グループ:III

- TSCA:Yes

- セキュリティ用語:8

- リスク用語:R22; R34; R50/53

- 危険レベル:8

- 包装等級:II

- ちょぞうじょうけん:Store at room temperature

2,4-Dichlorobenzyl chloride 税関データ

- 税関コード:29036990

- 税関データ:

中国税関コード:

29036990

2,4-Dichlorobenzyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D432320-50g |

2,4-Dichlorobenzyl Chloride |

94-99-5 | 50g |

$92.00 | 2023-05-18 | ||

| Life Chemicals | F2190-0273-0.5g |

2,4-Dichlorobenzyl chloride |

94-99-5 | 95%+ | 0.5g |

$19.0 | 2023-09-06 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11435-500g |

2,4-Dichlorobenzyl chloride, 98% |

94-99-5 | 98% | 500g |

¥2056.00 | 2023-07-11 | |

| Apollo Scientific | OR13170-500g |

2,4-Dichlorobenzyl chloride |

94-99-5 | 98% | 500g |

£208.00 | 2023-09-02 | |

| Alichem | A013010162-1g |

2,4-Dichlorobenzyl chloride |

94-99-5 | 97% | 1g |

$1475.10 | 2023-08-31 | |

| Alichem | A013010162-500mg |

2,4-Dichlorobenzyl chloride |

94-99-5 | 97% | 500mg |

$798.70 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0400-25g |

2,4-Dichlorobenzyl chloride |

94-99-5 | 98.0%(GC) | 25g |

¥145.0 | 2022-06-10 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0381510335-100ml |

2,4-Dichlorobenzyl chloride |

94-99-5 | 98% | 100ml |

¥ 294.1 | 2024-07-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001388-25g |

2,4-Dichlorobenzyl Chloride |

94-99-5 | >97% | 25g |

¥25.00 | 2024-07-09 | |

| abcr | AB115752-50 g |

2,4-Dichlorobenzyl chloride, 98%; . |

94-99-5 | 98% | 50g |

€57.80 | 2023-05-10 |

2,4-Dichlorobenzyl chloride 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Chlorine Catalysts: Azobisisobutyronitrile , Graphite , Protein kinase ; 25 h, 120 - 135 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Chlorine Catalysts: Azobisisobutyronitrile ; rt → 110 °C; 3 h, 110 °C

リファレンス

- Green preparation of 2,4,5-trifluorophenylaceticacid from 2,4-dichlorotoluene, China, , ,

合成方法 3

はんのうじょうけん

リファレンス

- Gas-liquid chromatographic analysis of 2,4-dichlorotoluene oxidation products, Khimiko-Farmatsevticheskii Zhurnal, 1992, 26(2), 84-6

合成方法 4

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , N1,N1,N3,N3-Tetrachloro-1,3-benzenedisulfonamide Solvents: Dichloromethane ; rt

リファレンス

- N,N,N',N'-Tetrahalobenzene-1,3-disulfonamide/PPh3 as an efficient system for the preparation of alkyl halides, Bulletin of the Korean Chemical Society, 2013, 34(3), 820-822

合成方法 7

はんのうじょうけん

リファレンス

- Separation of mixture of 3,4- and 2,4-dichlorobenzyl chlorides from reaction product containing same and p-chlorobenzyl chlorides, India, , ,

合成方法 8

はんのうじょうけん

リファレンス

- Heterocycles in organic synthesis. Part 17. Conversion of primary amines into bromides and chlorides, Journal of the Chemical Society, 1979, (2), 436-41

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Reagents: (T-4)-Bis(2-methylpropyl)[tetrahydroborato(1-)-κH,κH′]aluminum Solvents: Tetrahydrofuran ; rt; 1 h, 25 °C

1.2 Reagents: Methanol , Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt; 1 h, reflux

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.2 Reagents: Methanol , Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt; 1 h, reflux

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 12

リファレンス

- Reaction of Diisobutylaluminum Borohydride, a Binary Hydride, with Selected Organic Compounds Containing Representative Functional Groups, Journal of Organic Chemistry, 2021, 86(9), 6207-6227

合成方法 11

合成方法 12

はんのうじょうけん

1.1 Reagents: Chlorosuccinimide Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , N-Hydroxyphthalimide Solvents: Acetonitrile ; 16 h, 80 °C

リファレンス

- N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C-H bond using N-chlorosuccinimide, Organic & Biomolecular Chemistry, 2019, 17(13), 3403-3408

合成方法 13

はんのうじょうけん

1.1 Reagents: tert-Butyl hypochlorite

リファレンス

- Photochlorinations by means of tert-butyl hypochlorite; photochlorinations of isomeric dichlorotoluenes, Chimia, 1965, 19(6), 391-2

合成方法 14

はんのうじょうけん

リファレンス

- Preparation of nitrogenous heterocyclic compounds as hyperlipemia remedies, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

リファレンス

- Herbicidal composition containing a mixture of 3,4- and 2,4 dichlorobenzyl N-methyl carbamates, India, , ,

合成方法 16

はんのうじょうけん

リファレンス

- 1-Hydroxy-2-pyridones, procedure for their preparation, and pharmaceuticals containing them, Federal Republic of Germany, , ,

合成方法 17

はんのうじょうけん

1.1 Catalysts: Tin tetrachloride

リファレンス

- Process and Lewis acid catalysts for the chloromethylation of aromatic hydrocarbons and aromatic group-containing (co)polymers with chloromethyl methyl carbonate, Belgium, , ,

合成方法 18

合成方法 19

はんのうじょうけん

リファレンス

- Applying ligands profiling using multiple extended electron distribution based field templates and feature trees similarity searching in the discovery of new generation of urea-based antineoplastic kinase inhibitors, PLoS One, 2012, 7(11),

合成方法 20

はんのうじょうけん

リファレンス

- Design, synthesis and herbicidal activity of ketol-acid reductoisomerase inhibitors, Nongyaoxue Xuebao, 2006, 8(1), 14-19

2,4-Dichlorobenzyl chloride Raw materials

2,4-Dichlorobenzyl chloride Preparation Products

2,4-Dichlorobenzyl chloride サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:94-99-5)2,4-Dichlorobenzyl chloride

注文番号:LE11385

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:04

価格 ($):discuss personally

2,4-Dichlorobenzyl chloride 関連文献

-

Oleksandr S. Kanishchev,William R. Dolbier Org. Biomol. Chem. 2018 16 5793

-

Chuanyong Wang,Liang-An Chen,Haohua Huo,Xiaodong Shen,Klaus Harms,Lei Gong,Eric Meggers Chem. Sci. 2015 6 1094

-

F. S. Pereira,L. J. Pereira,D. F. A. Crédito,L. H. V. Gir?o,A. H. S. Idehara,E. R. P. González RSC Adv. 2015 5 81515

-

Mozhgan Samandar Sangari,Mohsen Golbon Haghighi,S. Masoud Nabavizadeh,Maciej Kubicki,Mehdi Rashidi New J. Chem. 2017 41 13293

-

Hamidreza Mahdavi,Stefan J. D. Smith,Xavier Mulet,Matthew R. Hill Mater. Horiz. 2022 9 1577

94-99-5 (2,4-Dichlorobenzyl chloride) 関連製品

- 95-00-1(2,4-Dichlorobenzylamine)

- 50264-69-2(Lonidamine)

- 403-33-8(4-Fluorobenzoic Acid Methyl Ester)

- 5013-77-4([(2,4-dichlorophenyl)methyl](methyl)amine)

- 626-16-4(m-Xylene Dichloride)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2279938-29-1(Alkyne-SS-COOH)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:94-99-5)2,4-Dichlorobenzyl chloride

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94-99-5)2,4-Dichlorobenzyl chloride

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ